Acridane Scaffold Differentiation: The Only Acridane-Based Colchicine-Site Inhibitor with In Vivo Antitumor Validation and Immunomodulatory Characterization
Tubulin polymerization-IN-40 (NT-6) is built on an acridane core, a scaffold structurally distinct from the tropolone ring of colchicine, the stilbene framework of combretastatin A-4 (CA-4), the aryltetralin lignan of podophyllotoxin, and the benzimidazole or indole scaffolds of other CBSIs. This structural divergence translates into a unique pharmacological profile: NT-6 retains a tubulin polymerization IC₅₀ of 1.5 μM (comparable to CA-4 at ~2.2 μM and colchicine at ~1.4–3.2 μM across various studies) [1][2], yet achieves superior cellular potency in a direct head-to-head comparison from the same study, where NT-6 (average cellular IC₅₀ = 30 nM) outperformed colchicine (average cellular IC₅₀ = 65 nM) by 2.2-fold and the parent acridane hit 1f (average cellular IC₅₀ = 126 nM) by 4.2-fold [1].
| Evidence Dimension | Chemical scaffold class and antiproliferative potency |
|---|---|
| Target Compound Data | Acridane scaffold; average cellular IC₅₀ = 30 nM across HCT-116, B16-F10, HeLa, HepG2 [1] |
| Comparator Or Baseline | Colchicine (tropolone scaffold): average cellular IC₅₀ = 65 nM; Hit compound 1f (acridane series predecessor): average cellular IC₅₀ = 126 nM [1] |
| Quantified Difference | 2.2-fold superior cellular potency vs. colchicine; 4.2-fold vs. parent hit 1f within the same study [1] |
| Conditions | MTT antiproliferative assay; HCT-116 (colorectal), B16-F10 (melanoma), HeLa (cervical), HepG2 (hepatic) cell lines; 48 h treatment [1] |
Why This Matters
Users requiring a colchicine-site inhibitor with a non-tropolone, non-stilbene scaffold that maintains biochemical tubulin binding potency while achieving meaningfully greater cellular antiproliferative activity than colchicine itself should select NT-6 for structure-activity relationship (SAR) diversification programs.
- [1] Peng X, Ren Y, Pan W, Liu J, Chen J. Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects. J Med Chem. 2023;66(1):627-640. doi:10.1021/acs.jmedchem.2c01566. PMID: 36516438. View Source
- [2] Colchicine tubulin polymerization IC₅₀ data: IC₅₀ of 1.4 ± 0.02 μM in MCF-7 cells (PMC data); IC₅₀ of 2.0 ± 0.4 μM (General Physiology and Biophysics Vol. 26, p.173-180, 2007); IC₅₀ of 3.2 μM (Molnova vendor datasheet). CA-4 IC₅₀ of 2.2 μM (Cayman Chemical/Biocompare datasheet). View Source
